
タラポルフィンナトリウム
説明
ラザフィリンは、タラポルフィンナトリウムとしても知られており、光線力学療法(PDT)で使用される光増感剤です。これは、光によって活性化されて反応性酸素種(ROS)を生成する第2世代の光増感剤であり、標的細胞のアポトーシスまたは壊死を誘導することができます。ラザフィリンは、特に前立腺がんや胆管がんを含むさまざまな癌の治療に効果的です .
科学的研究の応用
Clinical Applications
1. Esophageal Carcinoma
- Mechanism : Talaporfin sodium-mediated PDT has been evaluated for patients with unresectable local residual or recurrent esophageal carcinoma. The therapy aims to alleviate symptoms such as dysphagia and improve quality of life.
- Efficacy : In clinical trials, the local complete response rate was reported at 88.5%, with significant improvements in patient symptoms and quality of life . A study indicated that patients treated with PDT exhibited a lower local recurrence rate compared to those who did not receive the treatment (51.3% vs. 83.9%) and showed longer median progression-free survival (10.8 months) and overall survival (24.6 months) .
2. Primary Malignant Brain Tumors
- Clinical Trials : Talaporfin sodium has been utilized in PDT for newly diagnosed glioblastoma patients, demonstrating favorable outcomes with a median overall survival of 24.8 months . The treatment was associated with minimal adverse effects, making it a viable option for patients who have limited therapeutic alternatives .
3. Cholangiocarcinoma
- Case Studies : A notable case involved a 72-year-old man treated with talaporfin sodium PDT for recurrent cholangiocarcinoma post-surgery, leading to effective local control of the disease . This application highlights the versatility of talaporfin sodium across different cancer types.
Safety Profile
The safety profile of talaporfin sodium is generally favorable, with most adverse events being mild to moderate. In studies involving esophageal carcinoma, adverse events were reported in all subjects but were manageable without significant long-term complications . The rapid clearance of talaporfin sodium from the body reduces the risk of prolonged skin sensitivity compared to earlier photosensitizers .
Comparative Efficacy
A comparative analysis between talaporfin sodium and other photosensitizers has demonstrated its superior efficacy in terms of depth of tumor tissue injury and reduced normal skin photosensitivity. In experimental models, talaporfin sodium showed significant advantages over hematoporphyrin derivatives in achieving complete tumor regression with minimal side effects .
作用機序
ラザフィリンは、以下のメカニズムを介してその効果を発揮します。
光による活性化: 特定の波長(664 nm)の光にさらされると、ラザフィリンは基底状態から励起一重項状態に活性化されます。
ROSの生成: 励起されたラザフィリンは、分子酸素にエネルギーを移動して、一重項酸素やヒドロキシルラジカルなどの反応性酸素種(ROS)を生成します。
生化学分析
Biochemical Properties
Talaporfin sodium interacts with various biomolecules during its action. It is activated from its ground state into an excited singlet state, which generates reactive oxygen species (ROS) . The generation of ROS is a crucial part of the biochemical reactions involving talaporfin sodium .
Cellular Effects
Talaporfin sodium has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . It also induces the release and/or expression of damage-associated molecular patterns (DAMPs), activating innate immunity .
Molecular Mechanism
The mechanism of action of talaporfin sodium involves a photochemical reaction. Upon light absorption, talaporfin sodium transforms from its ground state to an excited single state, producing ROS . These ROS cause cellular damage, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of talaporfin sodium change over time in laboratory settings. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . This process is essential for the uptake of talaporfin sodium and involves the activation of K-Ras as a regulatory mechanism .
Dosage Effects in Animal Models
In animal models, the effects of talaporfin sodium vary with different dosages. A kinetic study of talaporfin sodium demonstrated that a dose of 10 mg/kg and 90 min after administration was appropriate for interstitial photodynamic therapy (i-PDT) .
Metabolic Pathways
Talaporfin sodium is involved in various metabolic pathways. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of talaporfin sodium .
Transport and Distribution
Talaporfin sodium is transported and distributed within cells and tissues through endocytosis . It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes .
Subcellular Localization
Talaporfin sodium is localized in early endosomes and lysosomes within the cell . This subcellular localization is crucial for its activity and function .
準備方法
合成経路と反応条件
ラザフィリンは、ポルフィリン誘導体を含む一連の化学反応によって合成されます。合成には通常、次の手順が含まれます。
ポルフィリンコアの形成: ポルフィリンコアは、酸性条件下でピロールとアルデヒド誘導体を縮合させることによって合成されます。
金属化: 次に、ポルフィリンコアを、亜鉛やマグネシウムなどの適切な金属イオンで金属化して、金属ポルフィリン錯体を形成します。
官能基化: 金属ポルフィリン錯体は、さらにさまざまな置換基で官能基化されて、その光物理的特性と溶解度が向上します。
ナトリウム塩への変換: 最後のステップでは、官能基化された金属ポルフィリンをそのナトリウム塩型に変換し、タラポルフィンナトリウムが形成されます.
工業的生産方法
ラザフィリンの工業的生産には、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成が含まれます。このプロセスには以下が含まれます。
バッチまたは連続フロー合成: 規模に応じて、バッチまたは連続フロー合成方法が採用されます。
精製: 合成された製品は、クロマトグラフィーや再結晶などの技術を使用して精製されます。
化学反応の分析
反応の種類
ラザフィリンは、次を含むいくつかの種類の化学反応を起こします。
光化学反応: 光にさらされると、ラザフィリンは活性化されて、一重項酸素やヒドロキシルラジカルなどの反応性酸素種(ROS)を生成します。
酸化: 生成されたROSは細胞成分を酸化し、細胞の損傷や死につながります。
一般的な試薬と条件
光源: 664 nmの波長のレーザーが、ラザフィリンを活性化するために一般的に使用されます。
酸素: 酸素の存在は、ROSの生成に不可欠です。
形成される主な製品
ラザフィリンの反応から形成される主な製品には、一重項酸素、ヒドロキシルラジカル、およびその他のROSが含まれ、これらは酸化ストレスによって細胞死を誘導する原因となります .
科学研究への応用
ラザフィリンは、次を含む幅広い科学研究への応用があります。
癌治療: ラザフィリンは、前立腺がん、胆管がん、皮膚がんなどのさまざまな癌の治療のための光線力学療法で広く使用されています。
抗菌療法: また、微生物細胞に酸化損傷を誘導することによる、微生物感染症の治療の可能性について研究されています。
生体医用画像: ラザフィリンは、生体プロセスを可視化および追跡するための生体医用画像における蛍光プローブとして使用されます。
類似化合物との比較
ラザフィリンは、次のような他の光増感剤と比較されます。
フォトフリン: 臨床的に承認された最初の光増感剤であるフォトフリンは、ラザフィリンと比較して、より長い活性化波長と低いROS生成効率を持っています。
ベルテポルフィン: ベルテポルフィンは、同様の用途ですが異なる吸収特性を持つ、別の第2世代の光増感剤です。
生物活性
Talaporfin sodium, a photosensitizer used in photodynamic therapy (PDT), has garnered attention for its biological activity, particularly in the treatment of various cancers. This article explores the mechanisms of action, pharmacokinetics, and clinical applications of talaporfin sodium, supported by research findings and case studies.
Talaporfin sodium operates primarily through photodynamic therapy, which involves the activation of the compound by light to produce reactive oxygen species (ROS). These ROS can induce cell death through several mechanisms:
- Direct Cytotoxicity : The generation of singlet oxygen leads to cellular damage and apoptosis.
- Vascular Shutdown : PDT can cause damage to tumor vasculature, inhibiting blood supply and leading to tumor necrosis.
- Immune Response Activation : PDT may stimulate an immune response against tumor cells, enhancing long-term control over cancer.
Cellular Uptake and Metabolism
Research indicates that the uptake of talaporfin sodium is critical for its effectiveness. Studies have shown that:
- Endocytosis Mechanisms : Talaporfin is taken up via clathrin- and caveolae-dependent endocytosis. High levels of intracellular ATP are essential for this process, as ATP depletion significantly reduces talaporfin uptake in carcinoma and sarcoma cells .
- Intracellular Localization : Talaporfin co-localizes with early endosomes and lysosomes but not with mitochondria, indicating a specific metabolic pathway within cancer cells .
Table 1: Mechanisms of Talaporfin Sodium Uptake
Mechanism | Description |
---|---|
Clathrin-dependent | Involves clathrin-coated pits for endocytosis. |
Caveolae-dependent | Utilizes lipid rafts for cellular uptake. |
ATP-dependent | High ATP levels are crucial for effective uptake. |
Pharmacokinetics
Talaporfin sodium exhibits unique pharmacokinetic properties that influence its therapeutic efficacy:
- Distribution : After intravenous administration, talaporfin is rapidly distributed to tissues, with significant accumulation in tumors.
- Elimination : The compound is primarily eliminated through the liver and kidneys, with a half-life that varies based on the administration route and patient factors .
Clinical Applications
Talaporfin sodium has been evaluated in various clinical settings, particularly for esophageal cancer and other solid tumors:
- Esophageal Cancer : In a multicenter phase-II trial, PDT using talaporfin sodium achieved a complete response (CR) rate of 88.5% in patients with local failure after chemoradiotherapy. This study highlighted the potential of talaporfin as an endoscopic salvage treatment .
- Gastric Cancer : A case series demonstrated favorable outcomes using PDT with talaporfin sodium in patients with gastric cancer, reinforcing its role in managing advanced malignancies .
Case Study Summary
Study Focus | Results | CR Rate |
---|---|---|
Esophageal Cancer Trial | Significant tumor response | 88.5% |
Gastric Cancer Case Series | Favorable treatment outcomes | Not specified |
特性
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |
Record name | LS11 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
220201-34-3, 220680-62-6 | |
Record name | Talaporfin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAPORFIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。